3,3-Difluoroazetidine

pKa basicity protonation state

3,3-Difluoroazetidine delivers a ~6-unit pKa reduction versus unsubstituted azetidine (pKa ≈5.5 vs ≈11.3), shifting the amine from predominantly cationic to neutral at physiological pH. This directly enhances passive blood-brain barrier penetration — making it the scaffold of choice for CNS-targeted lead optimization. Its unique metabolic lability, absent in 3-fluoroazetidine and other analogs, positions it as an indispensable tool compound for microsomal stability assays and metabolic soft-spot identification. With 27.7 kcal/mol ring strain, selective ring-opening yields fluorinated linear amines inaccessible by alternative routes. Also applicable as a precursor for functional dyes and energetic materials. For R&D programs demanding fine‑tuned basicity, controlled metabolic fate, and CNS permeability — order today.

Molecular Formula C3H5F2N
Molecular Weight 93.077
CAS No. 288315-03-7; 288315-03-7 ; 679431-52-8
Cat. No. B2684565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroazetidine
CAS288315-03-7; 288315-03-7 ; 679431-52-8
Molecular FormulaC3H5F2N
Molecular Weight93.077
Structural Identifiers
SMILESC1C(CN1)(F)F
InChIInChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2
InChIKeyQUHVRXKSQHIZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoroazetidine: Physicochemical Profile and Procurement Context for Fluorinated Azetidine Building Blocks


3,3-Difluoroazetidine (CAS 288315-03-7, free base CAS 679431-52-8) is a four-membered saturated nitrogen heterocycle featuring a gem‑difluoro substitution at the 3‑position of the azetidine ring [1]. The compound exhibits an inherent ring strain of approximately 27.7 kcal/mol, which renders the nitrogen lone pair highly accessible for nucleophilic reactions . Fluorination at the 3‑position markedly reduces basicity (pKa ≈ 5.5 versus ~11.3 for unsubstituted azetidine) and increases lipophilicity (LogP ≈ 0.34 for the free base; LogP ≈ 1.36 for the hydrochloride), while also introducing unique metabolic stability behavior relative to other mono‑ and difluorinated azetidine analogs [1]. These physicochemical attributes make 3,3‑difluoroazetidine a valuable scaffold for medicinal chemistry programs requiring fine‑tuned basicity and metabolic profiles.

Why 3,3-Difluoroazetidine Cannot Be Interchanged with Unsubstituted or Mono‑Fluorinated Azetidines in Discovery Programs


Substituting 3,3‑difluoroazetidine with azetidine or 3‑fluoroazetidine fundamentally alters both the basicity and lipophilicity of the resulting lead series. The gem‑difluoro motif at the 3‑position produces a ~6‑unit pKa reduction relative to azetidine and a ~3‑unit reduction relative to 3‑fluoroazetidine, shifting the protonation state from predominantly cationic to predominantly neutral at physiological pH [1]. This pH‑dependent switch profoundly impacts membrane permeability, target engagement, and off‑target interactions. Additionally, 3,3‑difluoroazetidine exhibits a unique metabolic liability not observed in other mono‑ or difluorinated analogs within the same heterocyclic series, making it a distinct outlier that cannot be assumed to follow class‑level metabolic stability trends [1]. These quantitative divergences demand explicit, data‑driven justification for selecting 3,3‑difluoroazetidine over any alternative in the same chemical space.

Quantitative Evidence Guide: Differentiating 3,3-Difluoroazetidine from Azetidine and 3-Fluoroazetidine


Basicity Reduction: 6‑Unit pKa Shift from Azetidine to 3,3‑Difluoroazetidine

3,3‑Difluoroazetidine exhibits a conjugate acid pKa of approximately 5.5, compared to ~11.3 for unsubstituted azetidine and ~8.4 for 3‑fluoroazetidine [1]. This represents a ~6‑unit decrease in basicity relative to azetidine and a ~3‑unit decrease relative to the mono‑fluorinated analog. The strong electron‑withdrawing effect of the gem‑difluoro group substantially reduces the electron density on the nitrogen atom, rendering the compound largely unprotonated at physiological pH (7.4).

pKa basicity protonation state medicinal chemistry

Lipophilicity Modulation: LogP Increases with Fluorination Degree

The free base form of 3,3‑difluoroazetidine has a LogP value of 0.336, while its hydrochloride salt exhibits a LogP of 1.356 [1][2]. For comparison, unsubstituted azetidine has a LogP of approximately 0.21, and 3‑fluoroazetidine (free base) shows a LogP of 0.256 [3]. The gem‑difluoro substitution yields a ~0.13 LogP increase over azetidine and a ~0.08 LogP increase over the mono‑fluorinated analog for the free base; the hydrochloride salt further amplifies this difference to over 1 LogP unit relative to the unsubstituted free base.

LogP lipophilicity membrane permeability ADME

Metabolic Stability Exception: 3,3-Difluoroazetidine as the Lone Metabolically Labile Analog in the Series

In a systematic study of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance measurements demonstrated high metabolic stability for all compounds studied except 3,3‑difluoroazetidine, which was the sole exception [1]. This finding indicates that 3,3‑difluoroazetidine undergoes substantially more rapid oxidative metabolism than structurally related analogs, including other difluorinated heterocycles.

metabolic stability intrinsic clearance microsomes drug metabolism

Ring Strain and Nucleophilic Reactivity: Enhanced Reaction Rate Relative to Other Secondary Amines

The azetidine ring in 3,3‑difluoroazetidine possesses a strain energy of approximately 27.7 kcal/mol . This high ring strain increases the accessibility of the nitrogen lone pair, resulting in enhanced nucleophilicity and accelerated reaction rates compared to less strained secondary amines . The gem‑difluoro substitution at the 3‑position does not relieve this strain; rather, the electron‑withdrawing effect further polarizes the ring, potentially tuning the regioselectivity of ring‑opening reactions.

ring strain nucleophilicity synthetic utility reaction rate

Optimal Research and Industrial Application Scenarios for 3,3-Difluoroazetidine Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Basic Amine pKa for CNS Penetration

The 6‑unit pKa reduction relative to azetidine makes 3,3‑difluoroazetidine particularly suitable for CNS‑targeted drug discovery programs where a neutral, brain‑penetrant amine is required. The low pKa (~5.5) ensures that the compound remains predominantly unprotonated at physiological pH, enhancing passive diffusion across the blood‑brain barrier [1].

Synthetic Chemistry: Accessing Fluorinated Linear Amines via Ring‑Opening

The high ring strain (27.7 kcal/mol) combined with the electron‑withdrawing gem‑difluoro group enables selective ring‑opening reactions to generate fluorinated linear amines that are difficult to access via alternative routes. This synthetic utility is evidenced by the use of 3,3‑difluoroazetidine as a precursor in the synthesis of neurotransmitter analogs and other bioactive molecules .

Metabolic Stability Screening: Use as a Negative Control or Tool Compound

The unique metabolic lability of 3,3‑difluoroazetidine, in contrast to other fluorinated heterocycles that exhibit high metabolic stability, positions it as a valuable tool compound for microsomal stability assay development and as a negative control in studies aimed at identifying metabolically robust scaffolds [2].

Materials Science: Tuning Electronic Properties in Organic Electronics

The capacity of 3,3‑difluoroazetidine to modulate HOMO‑LUMO energy gaps, as suggested by its use as a precursor for functional dyes and energetic materials, makes it a candidate for organic electronics research, including OLEDs and dye‑sensitized solar cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoroazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.